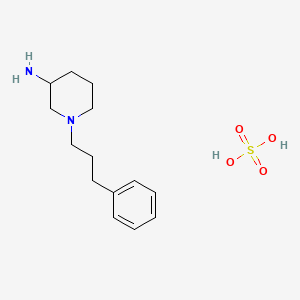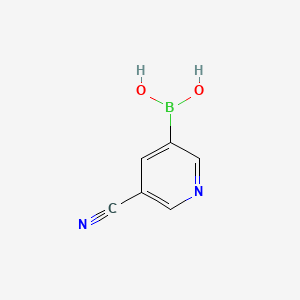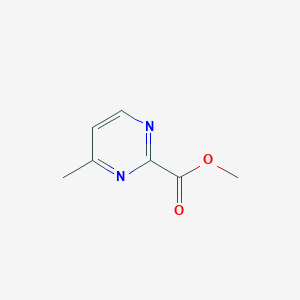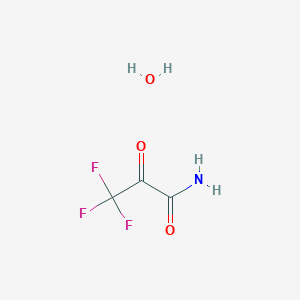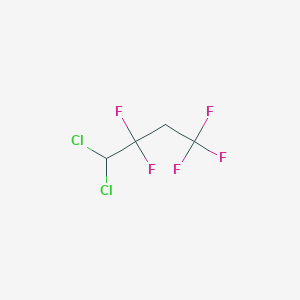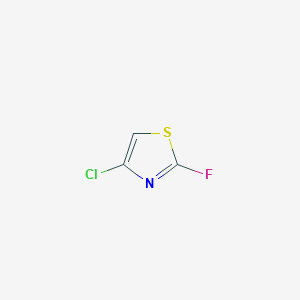
4-氯-2-氟噻唑
描述
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . A novel group of thiazole acrylonitrile derivatives was produced by reacting 3-hydroxy-3-(2-chloro-4-(trifluoromethyl) thiazole-5-yl)-2-(2-phenylthiazole-4-yl)-acrylonitrile with the desired acid chlorides at room temperature in the presence of triethylamine .Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
On account of its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The replacement of NH2 group with substituted phenyl ring led to the evident increase in antibacterial activity of the synthesized thiazole derivatives .科学研究应用
抗病毒剂
噻唑衍生物已被研究用于其作为抗病毒剂的潜力。 虽然具体化合物“4-氯-2-氟-1,3-噻唑”可能没有直接的参考,但噻唑一般被认为在开发针对病毒感染的治疗方法中具有重要意义,因为它们具有生物利用度和降低毒性 .
抗真菌药物
噻唑也被用于抗真菌药物,如阿巴芬金,它被用于局部治疗由真菌引起的皮肤感染。 结构相似性表明“4-氯-2-氟-1,3-噻唑”有可能用于类似的应用 .
抗肿瘤和细胞毒活性
一些噻唑衍生物已显示出对人肿瘤细胞系的强大作用,表明其在癌症治疗中的潜在应用。 这表明“4-氯-2-氟-1,3-噻唑”也可以被研究其抗肿瘤和细胞毒性性质 .
抗氧化特性
噻唑化合物已被合成并筛选其抗氧化特性。 这表明“4-氯-2-氟-1,3-噻唑”可能在研究氧化应激相关疾病中具有应用价值 .
作用机制
Target of Action
Thiazole, 4-chloro-2-fluoro-, also known as 4-CHLORO-2-FLUORO-1,3-THIAZOLE, is a compound that has been found to interact with various biological targets . These targets include enzymes, receptors, and biochemical pathways in the body. The specific targets of Thiazole, 4-chloro-2-fluoro- can vary depending on the specific derivative of the compound and its substituents .
Mode of Action
The mode of action of Thiazole, 4-chloro-2-fluoro- involves its interaction with its targets. The compound can either activate or inhibit these targets, leading to changes in their function . The specific mode of action can vary depending on the target and the specific derivative of Thiazole, 4-chloro-2-fluoro- .
Biochemical Pathways
Thiazole, 4-chloro-2-fluoro- can affect various biochemical pathways. It can activate or inhibit enzymes, leading to changes in the biochemical reactions they catalyze . This can result in changes in the production of various biochemicals and affect the overall functioning of the body .
Pharmacokinetics
The pharmacokinetics of Thiazole, 4-chloro-2-fluoro- involves its absorption, distribution, metabolism, and excretion (ADME). The compound’s solubility in water and other solvents can affect its absorption and distribution in the body . Its metabolism can involve various enzymes and biochemical pathways, and its excretion can occur through various routes .
Result of Action
The result of the action of Thiazole, 4-chloro-2-fluoro- can involve various molecular and cellular effects. These can include changes in the function of enzymes and receptors, alterations in biochemical pathways, and effects on cell growth and survival . The specific effects can depend on the specific targets of the compound and their role in the body .
Action Environment
The action of Thiazole, 4-chloro-2-fluoro- can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
安全和危害
未来方向
生化分析
Biochemical Properties
Thiazole, 4-chloro-2-fluoro-, plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to exhibit antimicrobial, antifungal, and antitumor activities . The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics. Additionally, Thiazole, 4-chloro-2-fluoro-, has been shown to bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .
Cellular Effects
Thiazole, 4-chloro-2-fluoro-, exerts significant effects on various types of cells and cellular processes. It has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . Moreover, Thiazole, 4-chloro-2-fluoro-, has been shown to modulate the expression of genes involved in inflammation and immune responses, thereby affecting the overall cellular environment .
Molecular Mechanism
The molecular mechanism of Thiazole, 4-chloro-2-fluoro-, involves its interaction with specific biomolecules, leading to various biochemical effects. The compound binds to enzymes and proteins, resulting in enzyme inhibition or activation. For example, Thiazole, 4-chloro-2-fluoro-, can inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thiazole, 4-chloro-2-fluoro-, have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Thiazole, 4-chloro-2-fluoro-, remains stable under specific conditions, but its degradation products may exhibit different biochemical activities . Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its temporal effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Thiazole, 4-chloro-2-fluoro-, vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as antimicrobial and antitumor activities . At higher doses, Thiazole, 4-chloro-2-fluoro-, may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
Thiazole, 4-chloro-2-fluoro-, is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound is metabolized primarily by cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics, influencing its overall biological activity .
Transport and Distribution
The transport and distribution of Thiazole, 4-chloro-2-fluoro-, within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific tissues where it exerts its biochemical effects . Additionally, Thiazole, 4-chloro-2-fluoro-, may interact with binding proteins that facilitate its localization and distribution within the cellular environment .
Subcellular Localization
Thiazole, 4-chloro-2-fluoro-, exhibits specific subcellular localization, which influences its activity and function. The compound can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, Thiazole, 4-chloro-2-fluoro-, may localize to the mitochondria, where it affects mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound is essential for elucidating its precise biochemical mechanisms.
属性
IUPAC Name |
4-chloro-2-fluoro-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClFNS/c4-2-1-7-3(5)6-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTBSLJGUKLVJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
496791-62-9 | |
| Record name | 4-chloro-2-fluoro-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



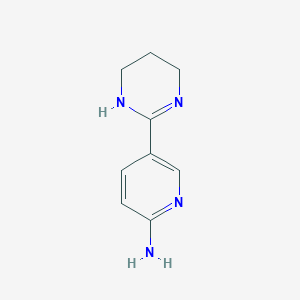

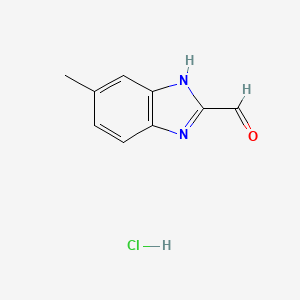
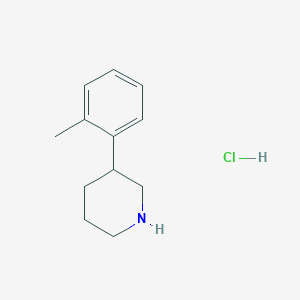
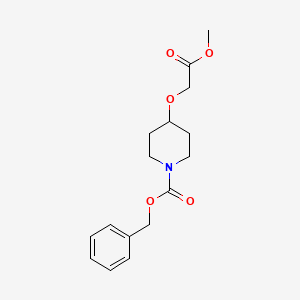
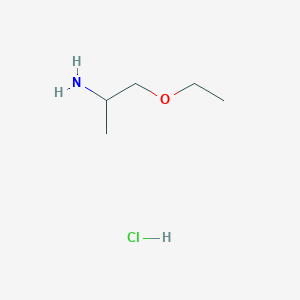
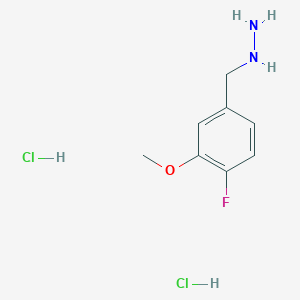
![{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1419483.png)
![[2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride](/img/structure/B1419484.png)
